molecular formula C5HF9 B1493931 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene CAS No. 73401-37-3

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene

Cat. No.: B1493931
CAS No.: 73401-37-3
M. Wt: 232.05 g/mol
InChI Key: MZPZBRBIEBBNIA-UHFFFAOYSA-N
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Description

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene is a fluorinated organic compound with the molecular formula C6F12. It is a colorless to light yellow clear liquid at room temperature and is known for its high fluorine content, which imparts unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene can be synthesized through the fluorination of 1,3-dimethyl-1,3-disulfone. The process involves treating the disulfone with hydrogen fluoride or nitrosyl fluoride to obtain intermediate products, which are then further fluorinated using hydrogen fluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents and to ensure the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.

    Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Addition Reactions: Reagents such as hydrogen, halogens, and hydrogen halides are commonly used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated alcohols or amines, while addition reactions can produce saturated fluorinated compounds.

Scientific Research Applications

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene exerts its effects involves its high electronegativity and stability due to the presence of multiple fluorine atoms. These properties allow it to interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene
  • 1,1,1,2,4,4,5,5,5-Nonafluoro-2-pentene
  • 1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene

Uniqueness

1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various specialized applications where specific chemical properties are required .

Properties

IUPAC Name

1,1,1,3,4,4,5,5,5-nonafluoropent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZBRBIEBBNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694202
Record name 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73401-37-3
Record name 1,1,1,3,4,4,5,5,5-Nonafluoropent-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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